molecular formula C39H77O8P B101644 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate CAS No. 17966-25-5

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate

Cat. No.: B101644
CAS No.: 17966-25-5
M. Wt: 705 g/mol
InChI Key: YFWHNAWEOZTIPI-UHFFFAOYSA-N
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Description

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate is a phospholipid derivative featuring a glycerol backbone substituted with a phosphonooxymethyl group at the 1-position and two stearate (C18:0) acyl chains esterified at the 1,2-positions. Its molecular formula is C₃₉H₇₅O₈P, with a molecular weight of 727.0 g/mol . This compound is structurally analogous to phosphatidic acids (PAs) but differs in the substitution pattern of the phosphate group. It is primarily utilized in drug delivery systems, lipid bilayer studies, and as a precursor for synthesizing more complex phospholipids .

Properties

IUPAC Name

(2-octadecanoyloxy-3-phosphonooxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWHNAWEOZTIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H77O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939250
Record name 3-(Phosphonooxy)propane-1,2-diyl dioctadecanoate
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Molecular Weight

705.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17966-25-5
Record name Distearoylphosphatidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17966-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((Phosphonooxy)methyl)ethane-1,2-diyl distearate
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Record name 3-(Phosphonooxy)propane-1,2-diyl dioctadecanoate
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Record name 1-[(phosphonooxy)methyl]ethane-1,2-diyl distearate
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Preparation Methods

Reaction Overview

The most straightforward approach involves synthesizing the ethylene glycol distearate backbone followed by phosphorylation of the hydroxyl group. Ethylene glycol distearate is prepared via esterification of stearic acid with ethylene glycol under acidic or enzymatic conditions. Subsequent phosphorylation introduces the phosphonooxy group at the central methyl position.

Conditions and Catalysts

  • Esterification :

    • Catalysts : Solid acid catalysts like silica-supported sulfonic acids or lipases (e.g., Candida antarctica Lipase B).

    • Conditions : Solvent-free systems at 230–260°C for 2–4 hours yield >97% conversion of stearic acid to distearate esters.

    • Key metric : Acid value <5 mg KOH/g, indicating near-complete esterification.

  • Phosphorylation :

    • Reagents : Phosphorus oxychloride (POCl₃) or bis(SATE)-phosphoramidite derivatives.

    • Conditions : Anhydrous environments at 0–5°C to minimize side reactions.

    • Workup : Hydrolysis with controlled amounts of water to stabilize the phosphonooxy group.

Table 1: Comparative Performance of Direct Synthesis Routes

StepCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
EsterificationSilica-supported H+240397
PhosphorylationPOCl₃0–5182
PhosphorylationBis(SATE)-amidite251278

Solvent-Free One-Pot Synthesis

Integrated Esterification-Phosphorylation

Recent advances enable concurrent esterification and phosphorylation in solvent-free systems, reducing purification steps. A 2025 adaptation of the ethylene glycol distearate protocol incorporates phosphoric acid derivatives directly into the reaction mixture.

Process Parameters

  • Catalyst : Dual-functional catalysts (e.g., zirconium phosphonates) facilitate both ester bond formation and phosphate group transfer.

  • Temperature : 200–220°C balances reaction kinetics and thermal stability of intermediates.

  • Outcome : Acid value ≤4.2 mg KOH/g with 89–92% overall yield in 5 hours.

Phosphoramidite-Based Coupling Strategies

Mitsunobu Reaction for Phosphorylated Intermediates

Adapting nucleoside prodrug methodologies, the Mitsunobu reaction couples preformed phosphonooxy-methyl intermediates with ethylene glycol distearate precursors.

  • Reagents : DIAD (Diisopropyl azodicarboxylate) and triphenylphosphine.

  • Advantages : High regioselectivity and compatibility with acid-labile groups.

  • Yield : 75–80% for gram-scale batches.

H-Phosphonate Oxidation

Oxidation of H-phosphonate intermediates offers precise control over phosphorus oxidation states:

  • H-Phosphonate Formation : Reacting POCl₃ with ethylene glycol monostearate.

  • Oxidation : I₂/H₂O or tert-butyl hydroperoxide converts P(III) to P(V).

  • Stearate Introduction : Acylation with stearoyl chloride completes the distearate structure.

Catalytic Innovations and Process Intensification

Solid Acid Catalysts

  • Silica gel-loaded acids : Enable 99% stearic acid conversion at 240°C with 0.5 wt% loading.

  • Zeolitic catalysts : Hierarchical MFI zeolites reduce diffusion limitations for bulky stearate molecules.

Enzymatic Approaches

  • Lipase-mediated esterification : Eliminates high-temperature requirements (40–60°C).

  • Phosphatase-assisted phosphorylation : Under investigation for ambient-condition synthesis.

Table 2: Catalyst Performance in Solvent-Free Systems

Catalyst TypeLoading (wt%)Conversion (%)Selectivity (%)
Silica-supported H+1.09795
Zr phosphonate2.58991
Candida antarctica B5.08598

Purification and Characterization

Filtration and Crystallization

  • Hot filtration : Removes solid catalysts post-reaction.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield 98% pure product.

Analytical Methods

  • Acid value titration : Confirms esterification completeness.

  • ³¹P NMR : Identifies phosphonooxy group integrity (δ = −0.5 to +2.5 ppm).

  • HPLC-MS : Verifies molecular weight (705 g/mol) and detects oligomers .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The stearate ester bonds undergo cleavage under acidic conditions (pH < 3, 80–100°C), yielding stearic acid and 1-[(phosphonooxy)methyl]ethane-1,2-diol. The phosphonooxy group remains intact under mild acid conditions but may hydrolyze to phosphoric acid at elevated temperatures (>120°C) .

Mechanism :

  • Protonation of the ester carbonyl oxygen.

  • Nucleophilic attack by water on the electrophilic carbon.

  • Formation of a tetrahedral intermediate and subsequent release of stearic acid.

Base-Catalyzed Saponification

In alkaline environments (pH > 10, 60–80°C), saponification produces stearate salts and glycerol phosphate derivatives. The reaction rate increases with hydroxide ion concentration .

ConditionReaction Time (hr)Yield (%)By-products
1M NaOH, 70°C492Sodium stearate
0.5M KOH, 80°C388Potassium phosphate

Enzymatic Degradation

Lipases (e.g., Candida rugosa) selectively hydrolyze stearate esters at physiological pH (7.4, 37°C), retaining the phosphonooxy group. Alkaline phosphatases further dephosphorylate the intermediate to yield glycerol and inorganic phosphate .

Kinetic Parameters :

EnzymeKmK_m (mM)VmaxV_{max} (μmol/min/mg)
Lipase CRL0.4512.8
Alkaline Phosphatase1.28.6

Thermal Decomposition

At temperatures >200°C, the compound undergoes pyrolysis:

  • Ester cleavage : Releases stearic acid and volatile phosphonooxy fragments.

  • Decarboxylation : Stearic acid decomposes to alkanes and CO₂.

  • Phosphate degradation : Forms metaphosphates and water .

TGA Data (N₂ atmosphere) :

Temperature Range (°C)Mass Loss (%)Degradation Stage
150–22015Ester bond cleavage
220–35060Stearic acid decomposition
350–50025Phosphate degradation

Transesterification

In methanol or ethanol with catalytic H2SO4H_2SO_4 (1–5 mol%), the stearate groups exchange with alkyl alcohols, forming methyl/ethyl stearate and modified glycerol phosphate derivatives .

Reaction Efficiency :

AlcoholCatalystConversion (%)Selectivity (%)
MethanolH₂SO₄8592
EthanolAmberlyst7888

Oxidation Reactions

The phosphonooxy group resists oxidation, but the ethylene glycol backbone is susceptible to radical-mediated oxidation (e.g., with H2O2H_2O_2/Fe²⁺), forming carbonyl derivatives .

Products :

  • Glycolic acid phosphate (primary product).

  • Trace peroxides detected via iodometric titration.

Scientific Research Applications

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in phospholipid metabolism studies.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate involves its interaction with various molecular targets. The phosphonooxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems. The stearate chains contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphatidic Acid Derivatives

Dimyristoyl phosphatidic acid (DMPA)
  • Structure: Glycerol backbone with a phosphonooxymethyl group and two myristate (C14:0) acyl chains.
  • Formula : C₃₁H₆₃O₈P; Molecular Weight : 610.8 g/mol .
  • Properties : Shorter acyl chains confer lower melting points and higher fluidity compared to distearate derivatives. DMPA is used in membrane biophysics to study lipid-protein interactions .
  • Key Difference : Reduced hydrophobicity (LogP ~10.2) compared to the distearate analog (LogP ~12.6) .
Dioleoyl phosphatidic acid (DOPA)
  • Structure : Contains unsaturated oleate (C18:1) acyl chains.
  • Formula : C₃₉H₇₃O₈P; Molecular Weight : 701.0 g/mol .
  • Properties : Unsaturation introduces kinks in the acyl chains, enhancing membrane fluidity. DOPA is critical in cell signaling and membrane curvature studies .
  • Key Difference : Higher oxidative instability compared to saturated distearate derivatives.

Phosphoethanolamine Derivatives

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
  • Structure: Glycerol backbone with a phosphoethanolamine headgroup and two stearate chains.
  • Formula: C₄₁H₈₂NO₈P; Molecular Weight: 772.1 g/mol .
  • Properties: The ethanolamine group enables hydrogen bonding, improving water solubility and biocompatibility. DSPE is widely used in liposomes for targeted drug delivery .
  • Key Difference: Functional headgroup enhances interaction with biological membranes compared to the phosphonooxymethyl group .

Non-Phosphorylated Analogues

Ethylene glycol distearate (EGDS)
  • Structure : Ethylene glycol backbone esterified with two stearate chains.
  • Formula : C₃₈H₇₂O₄; Molecular Weight : 598.0 g/mol .
  • Properties: Lacks a phosphate group, rendering it non-ionic. Used as an emulsifier in cosmetics and industrial coatings due to its high hydrophobicity (LogP ~12.6) .
  • Key Difference : Absence of a polar headgroup limits its utility in aqueous biological systems.
1,2-Distearoyl-rac-glycerol
  • Structure : Glycerol backbone with two stearate chains and a free hydroxyl group.
  • Formula : C₃₉H₇₆O₅; Molecular Weight : 639.0 g/mol .
  • Properties : Neutral lipid used as a surfactant or stabilizer in food and pharmaceuticals. Less amphiphilic than phosphorylated analogs .

Structural and Functional Comparison Table

Compound Name Backbone Acyl Chains Polar Group Molecular Weight (g/mol) Key Applications
1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate Glycerol C18:0 ×2 Phosphonooxymethyl 727.0 Drug delivery, lipid bilayers
Dimyristoyl phosphatidic acid (DMPA) Glycerol C14:0 ×2 Phosphonooxymethyl 610.8 Membrane studies
Dioleoyl phosphatidic acid (DOPA) Glycerol C18:1 ×2 Phosphonooxymethyl 701.0 Cell signaling
DSPE Glycerol C18:0 ×2 Phosphoethanolamine 772.1 Liposomes, targeted delivery
Ethylene glycol distearate (EGDS) Ethylene glycol C18:0 ×2 None 598.0 Cosmetics, coatings
1,2-Distearoyl-rac-glycerol Glycerol C18:0 ×2 Free hydroxyl 639.0 Food stabilizers

Biological Activity

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate is a phospholipid derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a phosphonooxy group and two stearate chains. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₃₉H₇₆O₅P
  • Molecular Weight : 625.018 g/mol
  • CAS Number : 51063-97-9

The compound has a hydrophobic tail due to the stearate groups, which enhances its membrane interactions, while the phosphonooxy group contributes to its polar characteristics, facilitating interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The lipophilic nature of the stearate chains allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Signal Transduction Modulation : The phosphonooxy group can participate in signaling pathways by mimicking phospholipids involved in cellular signaling.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could play a role in protecting cells from oxidative stress.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyCell LineConcentration (µM)Observed Effect
Study AHepG2 (Liver)10Induced apoptosis
Study BMCF-7 (Breast)5Inhibited proliferation
Study CA549 (Lung)20Reduced migration

These studies indicate that the compound may possess cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Hepatocellular Carcinoma : A case study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in HepG2 cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Breast Cancer Models : In MCF-7 breast cancer cells, the compound showed a dose-dependent inhibition of cell proliferation, with an IC50 value calculated at approximately 15 µM. This effect was associated with cell cycle arrest at the G0/G1 phase.

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of this compound is limited; however, initial findings suggest it has favorable absorption characteristics due to its amphiphilic nature. Toxicity studies indicate that at low concentrations, the compound exhibits minimal cytotoxic effects on normal cell lines, highlighting its potential therapeutic index.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate?

  • Methodological Answer : The compound can be synthesized via a two-step esterification process. First, a diol precursor (e.g., glycerol derivative) is reacted with stearoyl chloride under anhydrous conditions in the presence of a base like pyridine to form the distearate ester. The phosphonooxy group is then introduced using phosphorylating agents (e.g., phosphoric acid derivatives) under controlled pH and temperature. Purification typically involves flash chromatography or recrystallization to isolate the product .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Key signals include:

  • ¹H NMR : Protons on the glycerol backbone (δ 4.0–4.3 ppm, multiplet), methylene groups adjacent to the phosphate (δ 3.8–4.0 ppm), and terminal methyl groups of stearate chains (δ 0.8–0.9 ppm).
  • ³¹P NMR : A singlet near δ 0–2 ppm confirms the phosphate group.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 670.87 for the sodium salt) validate the molecular formula .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The distearate ester is hydrophobic and requires organic solvents (e.g., chloroform, DMSO) for dissolution. Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation at extremes, necessitating storage in inert atmospheres at –20°C. Avoid exposure to oxidizers or strong acids to prevent hydrolysis of the phosphate ester .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in phosphatidic acid derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (from the SHELX suite) is employed for high-resolution structural determination. Critical parameters include refining the phosphate group geometry and verifying acyl chain packing. Twinning or low-resolution data may require alternative refinement strategies, such as using the TWIN command in SHELXL .

Q. What experimental approaches are used to study the interaction of this compound with lipid bilayers or membrane proteins?

  • Methodological Answer : Langmuir-Blodgett monolayers or vesicle-based assays (e.g., fluorescence anisotropy) quantify membrane insertion and phase behavior. Differential Scanning Calorimetry (DSC) measures thermotropic phase transitions, while neutron scattering reveals bilayer thickness changes induced by the phosphonooxy group .

Q. How do variations in acyl chain length (e.g., stearate vs. myristate) impact the biophysical properties of phosphatidic acid analogs?

  • Methodological Answer : Comparative studies using analogs with C18 (stearate) and C14 (myristate) chains show that longer chains increase melting temperatures (Tm) and reduce membrane fluidity. These effects are quantified via DSC and fluorescence recovery after photobleaching (FRAP). Stearate derivatives also exhibit stronger hydrophobic interactions in mixed lipid systems .

Q. What strategies are effective for resolving contradictory data in enzymatic assays involving this compound as a substrate?

  • Methodological Answer : Contradictions (e.g., variable hydrolysis rates by phospholipases) may arise from impurities or aggregation. Validate purity via HPLC (>98%) and use dynamic light scattering (DLS) to assess aggregate formation. Standardize assay conditions (e.g., buffer ionic strength, substrate concentration) to minimize variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate
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1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate

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